Cas no 350670-85-8 (Caloxin 2A1 Trifluoroacetate)

Caloxin 2A1 Trifluoroacetate is a synthetic peptide inhibitor specifically targeting the plasma membrane calcium ATPase (PMCA) pump. Its trifluoroacetate salt form enhances solubility and stability, making it suitable for biochemical and cellular studies. The compound exhibits high selectivity for PMCA isoforms, enabling precise modulation of calcium efflux in experimental systems. Its well-defined structure and purity ensure reproducible results in research applications, particularly in studying calcium signaling pathways and PMCA-related physiological processes. Caloxin 2A1 Trifluoroacetate is commonly utilized in vitro to investigate calcium homeostasis, cell viability, and PMCA inhibition mechanisms, providing a reliable tool for mechanistic studies in molecular and cellular biology.
Caloxin 2A1 Trifluoroacetate structure
Caloxin 2A1 Trifluoroacetate structure
商品名:Caloxin 2A1 Trifluoroacetate
CAS番号:350670-85-8
MF:C66H92F3N19O24
メガワット:1592.5448
MDL:MFCD32666238
CID:4770176
PubChem ID:145707883

Caloxin 2A1 Trifluoroacetate 化学的及び物理的性質

名前と識別子

    • Caloxin 2A1 (TFA)
    • Caloxin 2A1 Trifluoroacetate
    • Caloxin 2A1
    • G17187
    • 350670-85-8
    • CS-0188742
    • MS-32202
    • DA-71884
    • HY-P3278A
    • MFCD32666238
    • Caloxin 2A1 trifluoroacetate salt
    • Caloxin 2A1 TFA
    • MDL: MFCD32666238
    • インチ: 1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1
    • InChIKey: WWVYZHSQQMQNOR-HPUWVREWSA-N
    • ほほえんだ: FC(C(=O)O[H])(F)F.O=C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])O[H])N([H])C([C@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])=O)=O)=O)=O)=O)N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@@]([H])(C([H])([H])O[H])C(N([H])[C@@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C(N1C([H])([H])C([H])([H])C([H])([H])[C@@]1([H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])C([H])([H])C(N([H])C([H])([H])C(N([H])[H])=O)=O)=O)=O)C([H])([H])O[H])=O)C([H])([H])O[H])=O)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 1591.65146936g/mol
  • どういたいしつりょう: 1591.65146936g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 23
  • 水素結合受容体数: 28
  • 重原子数: 112
  • 回転可能化学結合数: 41
  • 複雑さ: 3210
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 12
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 699

Caloxin 2A1 Trifluoroacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB545337-1 mg
Caloxin 2A1 Trifluoroacetate; .
350670-85-8
1mg
€176.40 2023-06-14
Biosynth
PCT-4495-V-0.5 mg
Caloxin 2A1
350670-85-8
0.5 mg
$115.50 2023-01-03
TargetMol Chemicals
T40437-25mg
Caloxin 2A1
350670-85-8
25mg
¥ 10600 2024-07-19
abcr
AB545337-1mg
Caloxin 2A1 Trifluoroacetate; .
350670-85-8
1mg
€185.30 2025-02-16
abcr
AB545337-0.5mg
Caloxin 2A1 Trifluoroacetate; .
350670-85-8
0.5mg
€124.90 2024-08-02
abcr
AB545337-0,5 mg
Caloxin 2A1 Trifluoroacetate; .
350670-85-8
0.50,5mg
€124.90 2023-06-14
abcr
AB545337-0.50,5mg
Caloxin 2A1 Trifluoroacetate; .
350670-85-8
0.50,5mg
€124.90 2024-04-17

Caloxin 2A1 Trifluoroacetate 関連文献

Caloxin 2A1 Trifluoroacetateに関する追加情報

Caloxin 2A1 Trifluoroacetate (CAS No. 350670-85-8): A Comprehensive Overview in Modern Chemical Biology

Caloxin 2A1 Trifluoroacetate, a compound with the chemical identifier CAS No. 350670-85-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This trifluoroacetate derivative has garnered considerable attention due to its unique structural properties and its potential applications in modulating biological pathways. The introduction of fluorine atoms into the molecular structure not only enhances the compound's metabolic stability but also influences its interactions with biological targets, making it a promising candidate for further investigation.

The synthesis and characterization of Caloxin 2A1 Trifluoroacetate have been refined through cutting-edge methodologies, ensuring high purity and yield. The trifluoroacetate group, a well-known pharmacophore, contributes to the compound's lipophilicity and binding affinity, which are critical factors in drug design. Recent studies have highlighted its role in inhibiting specific enzymes and receptors, thereby opening new avenues for therapeutic intervention.

In the realm of drug discovery, Caloxin 2A1 Trifluoroacetate has been extensively studied for its potential in treating various diseases. Its ability to interact with biological targets at a molecular level has led to promising results in preclinical trials. For instance, research indicates that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The trifluoroacetate moiety plays a crucial role in these interactions, enhancing the compound's efficacy.

The structural integrity of Caloxin 2A1 Trifluoroacetate is further reinforced by its stability under various conditions, which is essential for pharmaceutical applications. This stability ensures that the compound maintains its efficacy throughout storage and administration. Additionally, the trifluoroacetate group contributes to the compound's solubility in both aqueous and organic solvents, facilitating its formulation into diverse pharmaceutical forms.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of Caloxin 2A1 Trifluoroacetate with high accuracy. These computational models have been instrumental in optimizing the compound's structure for better pharmacological properties. By leveraging machine learning algorithms, scientists have been able to identify key residues on biological targets that interact with the trifluoroacetate moiety, providing insights into potential drug-receptor interactions.

The therapeutic potential of Caloxin 2A1 Trifluoroacetate extends beyond anti-inflammatory applications. Emerging research suggests that this compound may also have neuroprotective effects by interacting with neurotransmitter receptors. The presence of fluorine atoms enhances its ability to cross the blood-brain barrier, making it a viable candidate for treating neurological disorders. These findings underscore the importance of fluorinated compounds in modern drug development.

In conclusion, Caloxin 2A1 Trifluoroacetate (CAS No. 350670-85-8) stands as a testament to the innovative strides being made in chemical biology and pharmaceutical research. Its unique structural features, particularly the trifluoroacetate group, contribute significantly to its pharmacological properties and therapeutic potential. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in the development of next-generation therapeutics.

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